molecular formula C6H2BrF2I B060733 4-Bromo-2,6-difluoroiodobenzene CAS No. 160976-02-3

4-Bromo-2,6-difluoroiodobenzene

Cat. No. B060733
CAS RN: 160976-02-3
M. Wt: 318.88 g/mol
InChI Key: NLWAKVGODLJALJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoroiodobenzene is a chemical compound with the molecular formula C6H2BrF2I . It has a molecular weight of 318.89 . The compound is an off-white to light brown solid .


Physical And Chemical Properties Analysis

This compound has a melting point of 40-41°C and a predicted boiling point of 236.1±35.0 °C . The predicted density of the compound is 2.342±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

  • Spectroscopic and Theoretical Analysis : A study on 2-bromo-1, 4-dichlorobenzene (a similar halogenated benzene) focused on its vibrational investigation using experimental and theoretical (DFT) methods. The results showed higher electronic density and provided insights into molecular geometry, NMR, and nonlinear optical properties (Vennila et al., 2018).

  • Photoactive Compounds : Research on fluorescent azobenzenes, which included compounds with bromo groups similar to 4-Bromo-2,6-difluoroiodobenzene, explored their absorption and fluorescence properties. These compounds showed potential as fluorescent vital stains for living tissue visualization (Yoshino et al., 2010).

  • Reactivity and Functionalization : A comparative study of different halobenzenes, including dichloro- and dibromobenzene, discussed their reactivity towards strong bases and their potential for chemical synthesis (Heiss et al., 2003).

  • Electrochemical Properties : The electrochemical oxidation of halogenated anilines, such as 4-bromoaniline, was studied, providing valuable information on the electrochemical behavior of such compounds (Kádár et al., 2001).

  • Fragmentation Dynamics : A study on difluoroiodobenzene isomers (related to this compound) examined their fragmentation dynamics after inner-shell photoionization. This research is significant for understanding the behavior of halogenated benzene derivatives under specific conditions (Ablikim et al., 2017).

Safety and Hazards

4-Bromo-2,6-difluoroiodobenzene is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWAKVGODLJALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382224
Record name 4-bromo-2,6-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160976-02-3
Record name 4-bromo-2,6-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-difluoro-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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